molecular formula C17H17N3O3S B4470911 3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

Cat. No.: B4470911
M. Wt: 343.4 g/mol
InChI Key: KIOAUZNHPVEZOK-UHFFFAOYSA-N
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Description

3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step reactions. The process begins with the preparation of the thiophene and oxazole intermediates, followed by their coupling with the pyrrolidine ring. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole rings can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets and pathways. The thiophene and oxazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene have similar structures and are used in similar applications.

    Oxazole Derivatives: Compounds like 1,3,4-oxadiazole and imidazole derivatives share structural similarities and exhibit comparable biological activities.

Uniqueness

3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is unique due to its combination of thiophene, oxazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-11-9-14(22-18-11)13-5-3-7-20(13)17(21)12-10-15(23-19-12)16-6-4-8-24-16/h4,6,8-10,13H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOAUZNHPVEZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 2
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3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 3
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3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 4
3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 5
3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 6
3-Ethyl-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

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